molecular formula C17H17N5O3 B11041611 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide

2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11041611
M. Wt: 339.3 g/mol
InChI Key: SFJQWRQSEJNAAX-UHFFFAOYSA-N
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Description

2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide
  • 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide

Uniqueness

The presence of the cyclopropyl group in 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide distinguishes it from other similar compounds. This group can enhance the compound’s stability and alter its biological activity, making it a unique candidate for further research .

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H17N5O3/c1-24-13-4-2-3-12(7-13)19-15(23)9-22-8-14(18-10-22)16-20-17(25-21-16)11-5-6-11/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,23)

InChI Key

SFJQWRQSEJNAAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4CC4

Origin of Product

United States

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